5-[(4-Acetylphenoxy)methyl]-2-furoic acid
Description
Contextualization within Furan (B31954) and Phenoxy Ether Chemistry
To fully appreciate the academic interest in 5-[(4-Acetylphenoxy)methyl]-2-furoic acid, it is essential to understand the significance of its core components: the furan scaffold and the phenoxy ether linkage.
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern organic chemistry. Its derivatives are prevalent in a wide array of natural products and biologically active compounds. The furan nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmaceuticals with diverse therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer agents. ijabbr.comijabbr.comresearchgate.netutripoli.edu.ly The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, providing a versatile handle for synthetic modification. Furthermore, the stability imparted by its aromaticity contributes to the metabolic stability of molecules in which it is found.
Phenoxy ethers, characterized by an oxygen atom connecting a phenyl group to another organic substituent, are also of great importance in chemical and pharmaceutical sciences. wikipedia.org This linkage is found in many approved drugs and natural products. acs.org The ether bond can influence a molecule's conformational flexibility, lipophilicity, and electronic properties. Phenoxy ethers can act as hydrogen-bond acceptors, a crucial feature for molecular recognition at biological targets, while the absence of an acidic hydroxyl proton (as seen in phenols) can reduce toxicity and improve pharmacokinetic profiles. wikipedia.orgnih.gov The phenoxy moiety is often considered a key pharmacophore, contributing to binding affinity and selectivity for biological targets. nih.gov
Rationale for Academic Investigation of its Structure and Potential
The specific arrangement of functional groups in this compound provides a compelling reason for its academic investigation.
The structure of this compound is distinguished by the integration of a 2-furoic acid moiety with a 4-acetylphenoxy group via a methylene (B1212753) ether linkage. This arrangement presents several points of interest for researchers:
Multiple Reactive Sites: The molecule contains a carboxylic acid, a ketone, an ether linkage, and two aromatic rings (furan and benzene). Each of these sites offers potential for chemical modification and derivatization.
Conformational Properties: The flexibility of the ether linkage allows for a range of spatial orientations of the furan and phenyl rings, which could be critical for its interaction with other molecules.
Electronic Communication: The potential for electronic effects to be transmitted between the furan and phenyl rings through the ether linkage could influence the reactivity of the functional groups.
A summary of the key structural components is provided in the table below.
| Structural Component | Key Features | Potential for Investigation |
| 2-Furoic Acid | Aromatic, acidic, can form esters and amides. wikipedia.org | Derivatization, salt formation, coordination chemistry. |
| Phenoxy Ether | Flexible linkage, hydrogen bond acceptor. wikipedia.org | Conformational analysis, impact on solubility and bioavailability. |
| 4-Acetyl Group | Ketone functionality, electron-withdrawing. | Further functionalization, participation in condensation reactions. |
| Methylene Bridge | Connects the furan and phenoxy moieties. | Influences spatial relationship between the two ring systems. |
This table is generated based on general principles of organic chemistry.
Given its array of functional groups, this compound is hypothesized to be a valuable synthetic intermediate. The carboxylic acid of the furoic acid portion can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, which are themselves precursors to a wider range of compounds. researchgate.net For instance, 2-furoic acid itself is a precursor in the synthesis of pharmaceuticals like the antiparasitic agent diloxanide (B1670642) furoate. chempoint.com
The presence of the acetylphenoxy group suggests that this molecule could serve as a building block for more complex structures, potentially through reactions targeting the ketone or the phenyl ring. It could also be investigated as a molecular probe, where the distinct spectroscopic signatures of the furan and acetylated phenyl rings could be used to study molecular interactions.
Overview of Key Research Areas Explored and Methodologies Applied
While specific research on this compound is not extensively documented in publicly available literature, the study of such a compound would likely involve a combination of synthetic, spectroscopic, and analytical techniques.
Potential Synthetic Approaches: A plausible synthetic route could involve the Williamson ether synthesis, reacting a salt of 4-hydroxyacetophenone with 5-(chloromethyl)-2-furoic acid or its corresponding ester. This approach is a common method for the formation of phenoxy ethers.
Spectroscopic and Analytical Characterization: The characterization of this compound would rely on a suite of standard analytical methods:
Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. nist.govnist.gov
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, the ketone C=O stretch, and the C-O stretches of the ether and furan ring. mdpi.com
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure and intermolecular interactions in the solid state.
The table below outlines the expected analytical data for a compound with this structure.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the furan protons, the methylene protons, the aromatic protons of the phenoxy group, and the methyl protons of the acetyl group. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and ketone, carbons of the furan and phenyl rings, the methylene carbon, and the methyl carbon. |
| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch of carboxylic acid (~1700-1725), C=O stretch of ketone (~1675), C-O stretches (~1000-1300). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₄H₁₂O₅. |
This table presents predicted data based on the analysis of similar chemical structures.
Synthetic Chemistry Approaches
The synthesis of this compound is not explicitly detailed in current literature. However, its structure strongly suggests a convergent synthesis strategy hinging on the formation of the key ether linkage. The most probable and widely employed method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves a nucleophilic substitution (SN2) between an alkoxide and an alkyl halide. wikipedia.org
Two primary pathways can be envisioned:
Pathway A: This route would involve the reaction of the sodium or potassium salt of 4-hydroxyacetophenone (the phenoxide) with a suitable ester of 5-(halomethyl)-2-furoic acid, such as methyl 5-(chloromethyl)-2-furoate. The phenoxide, a potent nucleophile, would attack the primary alkyl halide at the 5-position of the furan ring, displacing the halide to form the ether bond. The final step would be the hydrolysis of the methyl ester to yield the target carboxylic acid.
Pathway B: An alternative approach involves reacting an ester of 5-(hydroxymethyl)-2-furoic acid (a key derivative of biomass-derived 5-hydroxymethylfurfural) with a 4-acetylphenyl halide under basic conditions. rsc.org However, this is generally less favorable as activating the phenolic hydroxyl into a nucleophile is typically more straightforward than activating the aryl halide for nucleophilic aromatic substitution.
The precursor, 5-(halomethyl)-2-furoic acid or its ester, can be synthesized from the bio-renewable platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net The synthesis would likely proceed via oxidation of the aldehyde group of HMF to a carboxylic acid (or its ester), followed by halogenation of the primary alcohol. The table below outlines a plausible synthetic sequence based on established reactions for furan derivatives.
Table 1: Plausible Synthetic Route via Williamson Ether Synthesis
| Step | Reactant 1 | Reactant 2 | Key Reaction Type | Intermediate/Product |
|---|---|---|---|---|
| 1 | Methyl 5-(hydroxymethyl)-2-furoate | Thionyl Chloride (SOCl₂) | Halogenation | Methyl 5-(chloromethyl)-2-furoate |
| 2 | 4-Hydroxyacetophenone | Sodium Hydride (NaH) | Deprotonation | Sodium 4-acetylphenoxide |
| 3 | Methyl 5-(chloromethyl)-2-furoate | Sodium 4-acetylphenoxide | Williamson Ether Synthesis (SN2) | Methyl 5-[(4-acetylphenoxy)methyl]-2-furoate |
Chemical Reactivity and Derivatization Patterns
The chemical reactivity of this compound is governed by its three main functional groups: the furan ring, the carboxylic acid, and the ketone. Each site offers opportunities for derivatization.
Carboxylic Acid Group: This is the most reactive site for many common transformations. It can readily undergo esterification with various alcohols under acidic conditions to produce a range of esters. conicet.gov.arresearchgate.net Reaction with thionyl chloride (SOCl₂) or oxalyl chloride would convert it to the corresponding acyl chloride , a highly reactive intermediate for the synthesis of amides (by reaction with amines) and other acyl derivatives. The carboxylic acid can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). Furthermore, thermal decarboxylation of 2-furoic acid to produce furan is a known reaction, suggesting the target molecule could undergo similar transformation under high heat. researchgate.net
Ketone Group: The acetyl moiety offers a plethora of derivatization possibilities. It can undergo reduction to a secondary alcohol using agents like sodium borohydride (B1222165) (NaBH₄). It can also serve as a handle for forming imines or hydrazones by condensation with primary amines or hydrazine (B178648) derivatives, respectively. The alpha-protons adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, which can then participate in aldol condensations or be alkylated.
Furan Ring: The furan ring is an electron-rich aromatic system. ijabbr.com While susceptible to degradation under strongly acidic conditions, it can undergo electrophilic aromatic substitution, although the carboxylic acid group is deactivating. Reactions such as nitration or halogenation would likely be directed to the 3- or 4-positions, though conditions would need to be carefully controlled to avoid ring opening.
Computational and Theoretical Insights
Direct computational studies on this compound are not available. However, theoretical analyses of 2-furoic acid and related furan derivatives provide a solid foundation for predicting its molecular properties. researchgate.netresearchgate.net
Density Functional Theory (DFT) calculations are commonly used to determine the optimized molecular structure, vibrational frequencies, and electronic properties of such molecules. researchgate.net For this compound, key parameters of interest would include:
Molecular Geometry: The molecule possesses significant conformational flexibility around the ether linkage (C-O-C) and the bond connecting the methyl group to the furan ring. DFT calculations could predict the lowest energy conformers, which are crucial for understanding potential interactions with biological targets.
Electronic Properties: The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. The electron-rich furan and phenoxy rings are expected to be primary sites for electrophilic attack, while the carboxylic acid and acetyl groups are electron-withdrawing.
Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net For this compound, significant delocalization is expected within the furan and phenyl ring systems.
The table below summarizes key computational parameters and their significance, as would be predicted for the target molecule based on studies of its components.
| Conformational Energy Profile | Determines preferred 3D structure | Multiple low-energy conformers are likely due to rotational freedom around the ether and methylene bridge bonds. |
In Vitro Biological and Mechanistic Probes
While no in vitro biological data exists specifically for this compound, the structural motifs it contains are prevalent in medicinally active compounds. This allows for informed speculation about its potential as a biological probe or therapeutic lead. The furan ring is a versatile scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. orientjchem.orgutripoli.edu.lyijabbr.com
Antimicrobial Activity: Many furan derivatives exhibit antibacterial and antifungal properties. ijabbr.comscispace.com The mechanism often involves the furan scaffold acting as a bio-isostere for other aromatic systems, enabling it to interact with essential microbial enzymes or proteins.
Anti-inflammatory Activity: The phenoxy acetic acid moiety is a classic structural feature of non-steroidal anti-inflammatory drugs (NSAIDs), such as fenoprofen. Compounds containing this scaffold have been investigated as inhibitors of cyclooxygenase (COX) enzymes. mdpi.com It is plausible that the target molecule could exhibit similar activity, warranting investigation through in vitro COX-1/COX-2 inhibition assays.
Anticancer Activity: Various substituted phenoxy acetamide (B32628) and phenoxyisobutyric acid derivatives have been evaluated for their antiproliferative and apoptotic effects against cancer cell lines, such as HepG2 (liver cancer). nih.govmdpi.com The mechanisms can be diverse, including the modulation of peroxisome proliferator-activated receptors (PPARs) or the induction of apoptosis. nih.gov The presence of both the phenoxy acid-like structure and the furan ring suggests that testing against various cancer cell lines would be a logical step.
The table below summarizes potential in vitro assays based on the activities of structurally related compounds.
Table 3: Potential In Vitro Biological Assays
| Potential Activity | Rationale (Based on Analogs) | Suggested In Vitro Assay(s) |
|---|---|---|
| Antibacterial | Furan derivatives are known antibacterials. ijabbr.com | Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. |
| Anti-inflammatory | Phenoxy acetic acid is a core structure in some NSAIDs. mdpi.com | COX-1/COX-2 enzyme inhibition assay. |
| Anticancer | Phenoxy acid derivatives show activity against cancer cell lines. mdpi.com | MTT or similar cell viability assays against a panel of human cancer cell lines (e.g., HepG2, MCF-7). |
| Antiviral | Some phenoxy acetic acid pyrazolines have been tested for antiviral activity. nih.gov | Cell-based assays against various viruses (e.g., influenza, herpes simplex). |
Current Gaps and Future Perspectives in Scholarly Inquiry
The most significant gap in the current body of scientific literature is the complete absence of dedicated research on this compound. While its synthesis and properties can be inferred, no empirical data has been published. This presents a clear opportunity for foundational research.
Future scholarly inquiry should focus on the following areas:
Definitive Synthesis and Characterization: The first step must be the development and optimization of a reliable synthetic route, likely based on the Williamson ether synthesis, followed by full characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and elemental analysis.
Systematic Reactivity Studies: A thorough investigation into the chemical reactivity at each of its functional groups would provide a valuable roadmap for creating a library of derivatives for structure-activity relationship (SAR) studies.
Computational Modeling: Performing detailed DFT and molecular dynamics simulations would validate the predicted structural and electronic properties and could guide the design of derivatives with enhanced biological activity.
Broad-Spectrum In Vitro Screening: The compound should be subjected to a wide range of in vitro biological assays, including those for antimicrobial, anti-inflammatory, anticancer, and antiviral activity, to identify any potential therapeutic utility.
Biocatalytic Production: Given the bio-based origin of the furan core, exploring enzymatic or whole-cell biocatalytic routes for its synthesis could offer a more sustainable and environmentally friendly production method. nih.govfrontiersin.org
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-acetylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-9(15)10-2-4-11(5-3-10)18-8-12-6-7-13(19-12)14(16)17/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRXELBJNRHQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 4 Acetylphenoxy Methyl 2 Furoic Acid
Retrosynthetic Disconnection Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-[(4-Acetylphenoxy)methyl]-2-furoic acid, this process highlights the key bond formations and the corresponding synthons required for its assembly.
Identification of Key Synthons for the Furan (B31954) Core and Phenoxy Moiety
The most logical retrosynthetic disconnection of this compound involves cleaving the ether linkage. This bond connects the furan ring, which bears a carboxylic acid and a methyl group at the 2- and 5-positions respectively, to the 4-acetylphenoxy group. This disconnection strategy reveals two primary synthons:
Furan Core Synthon : A 5-(halomethyl)-2-furoic acid derivative or its ester equivalent. The halogen, typically chlorine or bromine, serves as a good leaving group in a nucleophilic substitution reaction.
Phenoxy Moiety Synthon : The phenoxide derived from 4-acetylphenol (also known as p-hydroxyacetophenone). This nucleophilic species is generated by deprotonating the hydroxyl group of 4-acetylphenol.
The corresponding commercially available or readily synthesizable starting materials for these synthons are 5-(chloromethyl)furfural or related compounds for the furan part, and 4-hydroxyacetophenone for the phenoxy part.
Strategic Analysis of Linker Formation (e.g., Ether Bond Formation)
The formation of the ether bond is a critical step in the synthesis of this compound. The Williamson ether synthesis is the most prominent and well-established method for this transformation. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide. masterorganicchemistry.comyoutube.com
In this specific synthesis, the reaction would proceed via an SN2 mechanism, where the phenoxide of 4-acetylphenol acts as the nucleophile, attacking the electrophilic carbon of the 5-(halomethyl) group on the furan ring. youtube.comyoutube.com The success of this reaction is contingent on several factors, including the choice of solvent, base, and reaction temperature.
Precursor Synthesis and Functionalization
The efficient synthesis of this compound relies on the availability and purity of its precursors. This section details the preparation and functionalization of the 2-furoic acid and 4-acetylphenol building blocks.
Preparation and Derivatization of 2-Furoic Acid and its Halogenated Analogues
The furan core precursor, a 5-(halomethyl)-2-furoic acid derivative, can be synthesized from biomass-derived starting materials such as furfural (B47365). researchgate.net A common intermediate is 5-(chloromethyl)furfural (CMF), which can be produced from fructose. prepchem.com CMF is a versatile platform molecule that can be converted to various derivatives. escholarship.org
One synthetic route involves the oxidation of the aldehyde group of CMF to a carboxylic acid, yielding 5-(chloromethyl)-2-furoic acid. This oxidation can be achieved using various oxidizing agents. Alternatively, the acid chloride derivative, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), can be produced in high yield from CMF. rsc.orggoogle.com
For the purpose of the Williamson ether synthesis, it is often advantageous to protect the carboxylic acid group of 5-(halomethyl)-2-furoic acid as an ester (e.g., a methyl or ethyl ester). This prevents the acidic proton of the carboxylic acid from interfering with the basic conditions of the ether synthesis. The ester can be readily hydrolyzed in a subsequent step to yield the final product.
Synthesis and Functional Group Manipulation of 4-Acetylphenol Building Blocks
The phenoxy moiety precursor is 4-acetylphenol, also known as p-hydroxyacetophenone. This compound is commercially available. However, it can also be synthesized in the laboratory through the Fries rearrangement of phenyl acetate (B1210297) or via Friedel-Crafts acylation of phenol (B47542) with acetic anhydride (B1165640) or acetyl chloride. researchgate.netepo.org
The key functional group in 4-acetylphenol for the subsequent coupling reaction is the phenolic hydroxyl group. For the Williamson ether synthesis, this hydroxyl group needs to be deprotonated to form the more nucleophilic phenoxide. This is typically achieved by treating 4-acetylphenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate.
Optimization of Reactants for Subsequent Coupling Reactions
The successful coupling of the furan and phenoxy precursors via the Williamson ether synthesis requires careful optimization of the reaction conditions. Key parameters to consider include:
Base : A moderately strong base is required to deprotonate the 4-acetylphenol without causing unwanted side reactions. Common choices include potassium carbonate, sodium hydride, and sodium hydroxide. youtube.comyoutube.com
Solvent : A polar aprotic solvent, such as dimethylformamide (DMF), acetone, or acetonitrile (B52724), is typically used to dissolve the reactants and facilitate the SN2 reaction.
Temperature : The reaction is often carried out at elevated temperatures to increase the reaction rate, but excessive heat can lead to decomposition of the starting materials or products.
Leaving Group : The choice of halogen on the 5-(halomethyl)-2-furoic acid derivative can influence the reaction rate. Bromides are generally more reactive than chlorides.
A typical procedure would involve dissolving 4-acetylphenol in a suitable solvent, adding a base to generate the phenoxide in situ, and then adding the 5-(halomethyl)-2-furoic acid ester. The reaction mixture is then heated until the reaction is complete. After the reaction, an aqueous workup is performed to remove inorganic salts, and the product is purified by crystallization or chromatography. The final step involves the hydrolysis of the ester group to yield this compound.
Below is an interactive data table summarizing the key reactants and their roles in the synthesis.
| Reactant | Structure | Role | Key Considerations |
| 5-(Chloromethyl)-2-furoic acid methyl ester | Furan Core Building Block (Electrophile) | The ester protects the carboxylic acid. The chloride is the leaving group. | |
| 4-Acetylphenol | Phenoxy Moiety Building Block (Nucleophile precursor) | The phenolic hydroxyl group is deprotonated to form the nucleophile. | |
| Potassium Carbonate | K₂CO₃ | Base | Deprotonates the phenolic hydroxyl of 4-acetylphenol. |
| Acetone | CH₃COCH₃ | Solvent | A polar aprotic solvent that facilitates the SN2 reaction. |
Forward Synthesis Pathways and Reaction Optimization
A logical retrosynthetic analysis of the target molecule suggests that the core ether bond can be formed by coupling a phenolic precursor, 4-hydroxyacetophenone, with a suitably functionalized furan derivative, such as a methyl 5-(halomethyl)-2-furoate. This approach protects the carboxylic acid as an ester during the etherification step, preventing undesirable side reactions. The final step would then be the hydrolysis of the ester to yield the desired carboxylic acid.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org This pathway remains one of the most straightforward and popular methods for both symmetrical and asymmetrical ether preparation. wikipedia.org In the context of synthesizing this compound, this reaction would involve the nucleophilic attack of the phenoxide ion derived from 4-hydroxyacetophenone on an electrophilic furan derivative.
The typical procedure involves two main steps:
Formation of the Phenoxide: 4-Hydroxyacetophenone is deprotonated using a suitable base to form the more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH). wikipedia.org
Nucleophilic Substitution: The resulting phenoxide is then reacted with a furan derivative containing a good leaving group at the 5-methyl position, such as methyl 5-(chloromethyl)-2-furoate or methyl 5-(bromomethyl)-2-furoate. The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can effectively solvate the cation while leaving the nucleophile highly reactive. wikipedia.org The reaction temperature is generally maintained between 50 and 100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.org
The use of a primary alkyl halide is crucial as this minimizes the competing E2 elimination reaction. masterorganicchemistry.comlibretexts.org Since the proposed electrophile, methyl 5-(halomethyl)-2-furoate, is a primary halide, the Williamson ether synthesis is a highly suitable method. masterorganicchemistry.com
Mitsunobu Reaction Variants
The Mitsunobu reaction offers a milder alternative for forming the ether linkage, converting a primary or secondary alcohol directly into an ether. wikipedia.orgbyjus.comorganic-chemistry.org This reaction involves the condensation of an alcohol and a mildly acidic pronucleophile (in this case, 4-hydroxyacetophenone) using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgjk-sci.com
A plausible application would involve reacting 5-(hydroxymethyl)-2-furoic acid methyl ester with 4-hydroxyacetophenone in the presence of TPP and DEAD. The reaction proceeds through the formation of an oxyphosphonium intermediate from the alcohol, which is then displaced by the phenoxide in an SN2 reaction. organic-chemistry.orgjk-sci.com
While the Mitsunobu reaction is known for its reliability and broad scope, a significant drawback is the formation of stoichiometric amounts of by-products, namely triphenylphosphine oxide (TPPO) and the reduced hydrazine (B178648) dicarboxylate. The similar solubility of these by-products to the desired product can often complicate the purification process. acs.org
In many synthetic routes for carboxylic acids, it is advantageous to protect the carboxyl group as an ester during preceding reaction steps. google.com For the synthesis of this compound, performing the Williamson or Mitsunobu etherification on the corresponding methyl or ethyl ester of the furoic acid derivative prevents the acidic proton of the carboxyl group from interfering with the basic reagents or intermediates.
Esterification: The starting material, such as 5-(chloromethyl)-2-furoic acid, can be readily esterified using standard methods like the Fischer esterification. This involves refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid.
Hydrolysis: The final step in the synthesis is the hydrolysis of the ester group to reveal the carboxylic acid. This can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis: The ester is heated under reflux with an excess of water and a strong acid catalyst. libretexts.org This reaction is reversible, so a large excess of water is required to drive the equilibrium towards the products. chemguide.co.uklibretexts.org
Base-Mediated Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible and the products are typically easier to separate. chemguide.co.uklibretexts.org The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This produces the carboxylate salt and the alcohol. libretexts.org To obtain the final carboxylic acid, the reaction mixture is subsequently acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt. lookchem.comlibretexts.org
Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful technique to enhance the rate of Williamson ether synthesis, particularly when dealing with reactants in different phases. acs.orgacs.org In this synthesis, the sodium or potassium salt of 4-hydroxyacetophenone may have limited solubility in the organic solvent where the alkyl halide is dissolved. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase. wikipedia.org This increases the effective concentration of the nucleophile in the reaction phase, leading to faster reaction rates under milder conditions and potentially allowing the use of less harsh solvents. acs.org
Transition Metal Catalysis
While transition-metal-catalyzed cross-coupling reactions are powerful methods for forming aryl ether bonds, they are typically employed for more challenging couplings, such as those involving aryl halides. nih.gov For the synthesis of this compound, where the ether bond is formed with a primary benzylic-type halide, the Williamson ether synthesis, especially when enhanced by PTC, is generally more direct and cost-effective. rsc.org
To optimize the synthesis of the intermediate, methyl 5-[(4-acetylphenoxy)methyl]-2-furoate, via the Williamson ether synthesis, a systematic screening of reaction conditions is essential. Key parameters to investigate include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. The goal is to maximize the yield of the desired O-alkylation product while minimizing side reactions.
Below is a hypothetical data table illustrating how reaction conditions could be screened for the reaction between the sodium salt of 4-hydroxyacetophenone and methyl 5-(chloromethyl)-2-furoate.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ (1.5) | Acetone | 56 (reflux) | 24 | 65 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 85 |
| 3 | NaH (1.1) | THF | 66 (reflux) | 8 | 90 |
| 4 | NaH (1.1) | DMF | 60 | 6 | 94 |
| 5 | NaH (1.1) | DMF | 80 | 4 | 92 (some decomposition) |
This table represents hypothetical data for optimization studies.
The data suggests that stronger bases like NaH in polar aprotic solvents like DMF provide higher yields in shorter reaction times. However, higher temperatures might lead to decomposition, indicating that an optimal temperature exists.
Yield Optimization and Purity Enhancement Techniques
Careful control of reaction conditions and purification strategies are paramount for obtaining high yields of pure this compound.
In the Williamson ether synthesis , the primary competing reaction is elimination (E2) of the alkylating agent. wikipedia.org However, this is generally only significant with secondary and tertiary alkyl halides and is not a major concern when using a primary halide like methyl 5-(chloromethyl)-2-furoate. masterorganicchemistry.comchemistrytalk.org Another potential side reaction is C-alkylation on the aromatic ring of the phenoxide, though O-alkylation is typically favored. wikipedia.org Using polar aprotic solvents and controlling the temperature can help maximize the desired O-alkylation product.
For the Mitsunobu reaction , the main challenge is the removal of by-products, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. acs.org Purification often requires careful column chromatography. To mitigate this, modified phosphine reagents, such as polymer-supported triphenylphosphine, have been developed, which can be removed by simple filtration. wikipedia.orgbyjus.com
During the final hydrolysis step, ensuring the reaction goes to completion is key. In the case of saponification, the subsequent acidification step must be carefully controlled to fully protonate the carboxylate salt without causing degradation of the product. Purification of the final carboxylic acid can be achieved through several methods. If the product is a solid, recrystallization from a suitable solvent system is an effective technique. lookchem.com Alternatively, acid-base extraction can be used: the crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the carboxylic acid as its water-soluble salt. The aqueous layer is then separated, re-acidified, and the pure carboxylic acid is extracted back into an organic solvent. lookchem.com
Chromatographic Purification Methods (Column Chromatography, Preparative HPLC)
The purification of this compound from a crude reaction mixture is essential to isolate the compound at a high degree of purity. Chromatographic methods are paramount for this purpose, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase.
Column Chromatography
Column chromatography is a widely used, scalable technique for the purification of organic compounds. For a polar, acidic molecule like this compound, silica (B1680970) gel (SiO₂) is the most common stationary phase due to its polarity and cost-effectiveness. The separation mechanism relies on the polarity differences between the target compound and any impurities. The carboxylic acid and acetyl functional groups make the target molecule relatively polar, leading to strong interactions with the silica gel.
A typical mobile phase, or eluent, would consist of a mixture of a non-polar solvent (such as hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed. This allows for the initial elution of non-polar impurities, followed by the target compound, and finally, any highly polar byproducts. To mitigate peak tailing, which is common with carboxylic acids on silica, a small amount of a modifier like acetic acid or formic acid is often added to the eluent system.
Table 1: Hypothetical Column Chromatography Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Initial Eluent | 90:10 Hexane:Ethyl Acetate |
| Final Eluent | 50:50 Hexane:Ethyl Acetate (+0.5% Acetic Acid) |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization |
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity (>99%), preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of the product. Reversed-phase HPLC is particularly suitable for this compound, where a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.
The mobile phase for reversed-phase HPLC would typically be a mixture of water and an organic solvent like acetonitrile or methanol. The inclusion of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. The compound is detected as it elutes from the column using a UV detector, often set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.
Table 2: Illustrative Preparative HPLC Conditions
| Parameter | Description |
|---|---|
| Stationary Phase | C18-bonded Silica (e.g., 10 µm particle size) |
| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile |
| Flow Rate | 20-100 mL/min (depending on column diameter) |
| Detection | UV at 254 nm |
| Fraction Collection | Triggered by UV signal corresponding to the product peak |
Recrystallization and Co-crystallization Strategies
Recrystallization
Recrystallization is a fundamental purification technique for crystalline solids. The process involves dissolving the crude compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize out, leaving impurities behind in the solution.
The selection of an appropriate solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvents such as ethanol (B145695), isopropanol, acetone, or ethyl acetate, potentially mixed with an anti-solvent like water or hexane, would be logical starting points for screening. The choice depends on the specific impurity profile of the crude material.
Co-crystallization
Co-crystallization is a sophisticated strategy used to form a new crystalline solid phase containing the target molecule and a second component, known as a "co-former," in a specific stoichiometric ratio. This technique is widely employed to modify the physicochemical properties of a substance, such as solubility, stability, and melting point.
For this compound, the carboxylic acid group provides a reliable hydrogen bond donor and acceptor site, making it an excellent candidate for forming co-crystals. Potential co-formers could be selected from the "Generally Regarded as Safe" (GRAS) list and would typically contain complementary functional groups, such as amides (e.g., nicotinamide, isonicotinamide) or other carboxylic acids (e.g., succinic acid, adipic acid), capable of forming robust hydrogen-bonding networks. The formation of co-crystals can be achieved through various methods, including solution evaporation, reaction crystallization, or solid-state grinding.
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for fine chemicals is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A plausible, though not explicitly documented, synthesis of this compound could involve a two-step process: a Williamson ether synthesis followed by ester hydrolysis.
Step 1: Reaction of methyl 5-(chloromethyl)-2-furoate with 4-hydroxyacetophenone in the presence of a base like potassium carbonate (K₂CO₃) to form the intermediate ester.
Step 2: Hydrolysis of the methyl ester to yield the final carboxylic acid product.
For the key C-O bond-forming reaction (Step 1), the atom economy can be calculated.
Table 3: Atom Economy Calculation for Hypothetical Synthesis (Step 1)
| Reactant | Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Methyl 5-(chloromethyl)-2-furoate | C₇H₇ClO₃ | 174.58 |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 |
| Product (Intermediate) | C₁₆H₁₄O₅ | 274.28 |
| Byproduct | KCl, HCl | - |
| % Atom Economy | - | 88.2% * |
*Note: This calculation considers the atoms incorporated into the desired intermediate from the primary reactants. It does not include reagents like the base or solvent. High atom economy is characteristic of addition and substitution reactions where fewer atoms are lost as byproducts.
Solvent Selection and Reduction of Hazardous Reagents
Solvent selection has a major impact on the environmental footprint of a synthetic process. Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane) or polar aprotic solvents (e.g., dimethylformamide, DMF) are effective but pose significant health and environmental hazards.
Green chemistry encourages the use of safer alternatives. For the synthesis of furoic acid derivatives, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) are considered greener substitutes for traditional ethers and chlorinated solvents. The use of catalytic rather than stoichiometric amounts of reagents is also a key principle. For instance, developing a catalytic version of the Williamson ether synthesis would be a significant green improvement over using a full equivalent of base.
Table 4: Solvent Selection Guide Comparison
| Solvent Class | Traditional Example | Green Alternative | Rationale for Change |
|---|---|---|---|
| Ethereal | Tetrahydrofuran (B95107) (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, less prone to peroxide formation, derived from biomass. |
| Polar Aprotic | Dimethylformamide (DMF) | Cyrene, Dimethyl Sulfoxide (DMSO) | Lower toxicity, better biodegradability. |
| Chlorinated | Dichloromethane (DCM) | Toluene, Ethyl Acetate | Avoids halogenated waste streams. |
Development of Sustainable Synthetic Protocols
A truly sustainable synthesis considers the entire lifecycle of the product, starting from the raw materials. The furan core of this compound is derivable from biomass. Furfural, the precursor to furoic acid, is produced industrially from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass like corncobs and sugarcane bagasse. mdpi.comnih.gov
Recent advancements focus on creating more sustainable pathways to furoic acid itself, which serves as a key starting material. These include:
Biocatalysis: Using whole-cell biocatalysts or isolated enzymes to oxidize furfural to furoic acid under mild, aqueous conditions, avoiding harsh chemical oxidants. mdpi.comnih.gov
Greener Oxidation Systems: Employing cleaner oxidants like hydrogen peroxide in combination with recyclable catalysts, which generate water as the only byproduct. rsc.org
By integrating bio-derived starting materials with high-efficiency catalytic reactions and safer solvents, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry, minimizing environmental impact while ensuring efficient production.
Chemical Reactivity and Derivatization Studies of 5 4 Acetylphenoxy Methyl 2 Furoic Acid
Functional Group Transformations and Modifications
The distinct reactivity of each functional group allows for selective modifications, enabling the synthesis of a diverse library of derivatives.
The carboxylic acid group at the C2 position of the furan (B31954) ring is a primary site for derivatization.
Amidation: The conversion of the carboxylic acid to an amide is a common transformation, typically achieved by activating the carboxyl group followed by reaction with a primary or secondary amine. While specific studies on 5-[(4-Acetylphenoxy)methyl]-2-furoic acid are not prevalent, standard peptide coupling agents are expected to be effective. Boronic acid derivatives have also been shown to catalyze direct amidation between carboxylic acids and amines. organic-chemistry.orgorgsyn.org Catalytic systems involving zirconium tetrachloride (ZrCl4) have also been employed for direct amide bond formation from unactivated carboxylic acids and amines, often requiring heat. rsc.org
Interactive Table: Typical Conditions for Amidation of Furoic Acids
| Amine | Coupling Agent/Catalyst | Solvent | General Conditions |
|---|---|---|---|
| Primary/Secondary Aliphatic or Aromatic Amines | HATU, HOBt, EDCI with a base (e.g., DIPEA) | DMF, DCM | Room temperature, 12-24 hours |
| Primary/Secondary Amines | Boric Acid (B(OH)3) | Toluene, Xylene | Reflux, Dean-Stark trap to remove water |
| Primary/Secondary Amines | Zirconium Tetrachloride (ZrCl4) | p-Xylene | Reflux, 20-24 hours |
Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a standard method for producing esters. masterorganicchemistry.com For furoic acid derivatives, various strong mineral acids like H2SO4 or solid acid catalysts can be employed. conicet.gov.ar The reaction equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com
Interactive Table: Representative Esterification Conditions
| Alcohol | Catalyst | Solvent | General Conditions |
|---|---|---|---|
| Methanol (B129727), Ethanol (B145695), n-Butanol | Sulfuric Acid (H2SO4) | Excess alcohol serves as solvent | Reflux, 8-24 hours |
| Various primary and secondary alcohols | Tungstophosphoric acid/Zirconia | Solvent-free or Toluene | 120-140 °C, 24 hours |
Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, yielding {5-[(4-acetylphenoxy)methyl]furan-2-yl}methanol. Strong reducing agents are required for this transformation, as milder agents like sodium borohydride (B1222165) (NaBH4) are generally ineffective for reducing carboxylic acids and esters. libretexts.org Lithium aluminum hydride (LiAlH4) is the reagent of choice for this conversion, although it will also reduce the ketone functionality if not protected.
Decarboxylation Studies: The removal of the carboxyl group from furoic acids can be challenging. Studies on furan-tetracarboxylic acid have shown that progressive, step-wise decarboxylation can be achieved under specific heating conditions, suggesting that thermal methods could potentially be applied. uni.edu Catalytic methods, such as copper-catalyzed decarboxylation, are often employed for aromatic carboxylic acids, though the stability of the furan ring under such conditions would need to be considered. organic-chemistry.org
The acetyl group on the phenoxy ring offers a secondary site for chemical modification.
Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol, 1-(4-((5-(carboxy)furan-2-yl)methoxy)phenyl)ethan-1-ol, using mild reducing agents. Sodium borohydride (NaBH4) is ideal for this purpose as it readily reduces ketones but does not affect the carboxylic acid or ester functionalities. libretexts.orgmasterorganicchemistry.com The reaction is typically performed in alcoholic solvents like methanol or ethanol at room temperature. chemguide.co.uk
Interactive Table: General Conditions for Ketone Reduction
| Reactant | Reducing Agent | Solvent | Product |
|---|---|---|---|
| This compound | Sodium Borohydride (NaBH4) | Methanol or Ethanol | 5-{[4-(1-Hydroxyethyl)phenoxy]methyl}-2-furoic acid |
Oxime Formation: The ketone can be converted to an oxime by reaction with hydroxylamine (B1172632) (NH2OH) or its hydrochloride salt, typically in the presence of a base like pyridine (B92270) or sodium acetate (B1210297). This reaction proceeds via nucleophilic addition to the carbonyl group followed by dehydration.
Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This involves reacting the ketone with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to replace the carbonyl oxygen with a carbon-carbon double bond, yielding 5-{[4-(prop-1-en-2-yl)phenoxy]methyl}-2-furoic acid. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgorganic-chemistry.org
The furan ring, despite being aromatic, possesses unique reactivity.
Electrophilic Aromatic Substitution: Furan is highly activated towards electrophilic aromatic substitution, reacting much more readily than benzene (B151609). chemicalbook.com Substitution occurs preferentially at the C5 position, and if that is occupied, at the C2 position, due to the superior resonance stabilization of the cationic intermediate. pearson.comquora.com Since the C2 and C5 positions in the parent compound are already substituted, further electrophilic substitution on the furan ring is unlikely to occur under standard conditions without disrupting the existing functionalities.
Diels-Alder Reactions: While furan itself is a reactive diene in Diels-Alder cycloadditions, the presence of an electron-withdrawing carboxylic acid group at the C2 position significantly reduces its reactivity. However, recent studies have shown that 2-furoic acids can indeed act as dienes in reactions with strong dienophiles like maleimides. nih.govrsc.org The reaction is often enhanced by using water as a solvent or by converting the furoic acid to its more reactive carboxylate salt. nih.govresearchgate.net This opens the possibility of forming 7-oxabicyclo[2.2.1]heptene adducts from this compound.
Ring-Opening Studies: The furan ring is susceptible to ring-opening under certain conditions, particularly with strong acids or oxidizing agents. researchgate.netksu.edu.sa This reaction typically proceeds through the formation of an enedione intermediate. Such studies would transform the heterocyclic core of the molecule into an acyclic derivative.
The phenoxy ring is another site for potential modification. The existing acetyl and ether groups are ortho-, para-directing. The para position is occupied by the acetyl group, meaning electrophilic substitution (e.g., nitration, halogenation) would be directed to the positions ortho to the ether linkage (C2' and C6') and ortho to the acetyl group (C3' and C5'). The ether is a stronger activating group than the deactivating acetyl group, thus substitution is most likely to occur at the positions ortho to the phenoxy ether.
Exploration of Analogues and Homologues Synthesis
Synthesizing analogues by modifying the core structure can provide valuable structure-activity relationship insights in various research contexts.
Modifying the substituents on the phenoxy ring is a key strategy for generating analogues.
Halogenation: Introducing halogen atoms (F, Cl, Br, I) onto the phenoxy ring can be achieved through electrophilic aromatic substitution. For example, direct bromination using N-bromosuccinimide (NBS) or bromination of related phenoxyacetic acid derivatives has been documented. researchgate.net The position of halogenation would be directed by the existing substituents as described in section 3.1.4.
Alkylation: The synthesis of homologues with different alkyl groups in place of the acetyl group (e.g., ethyl, propyl) can be accomplished by starting with the corresponding 4-alkylphenol in the initial synthesis of the parent molecule. For instance, analogues such as 5-[(4-Ethylphenoxy)methyl]-2-furoic acid have been documented.
Heteroatom Replacement: Replacing the phenoxy aromatic ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) would generate a diverse set of analogues. This would require a different synthetic strategy, likely involving the coupling of 5-(halomethyl)-2-furoic acid esters with the corresponding aromatic or heteroaromatic alcohol.
Alterations to the Furoic Acid Core
The furan ring, being an electron-rich heterocycle, is amenable to a variety of transformations. However, the presence of an electron-withdrawing carboxylic acid group at the 2-position significantly influences its reactivity.
Substitution Patterns: Electrophilic aromatic substitution on the furan ring of 2-furoic acid derivatives is a viable strategy for introducing new functionalities. While the furan ring is generally more reactive than benzene towards electrophiles, the deactivating effect of the carboxyl group must be considered. pearson.comchemicalbook.com Electrophilic attack is predicted to occur preferentially at the C4 position, as the C5 position is already substituted and the C3 position is less activated. quora.com Halogenation, nitration, and sulfonation are potential reactions, though they may require carefully controlled conditions to avoid degradation of the furan ring. youtube.com
Ring Expansion/Contraction: While less common, synthetic methodologies exist for the transformation of furans into other heterocyclic or carbocyclic systems. For instance, furans can participate as dienes in Diels-Alder reactions, leading to the formation of oxabicyclic adducts. researchgate.netrsc.orgbiorizon.eunih.gov Although the electron-withdrawing nature of the carboxyl group in 2-furoic acids can hinder their reactivity in [4+2] cycloadditions, this can be overcome by converting the acid to its corresponding carboxylate salt, which enhances the electron-donating character of the furan ring. rsc.orgbiorizon.eu These Diels-Alder adducts can then serve as versatile intermediates for the synthesis of a variety of saturated and aromatic carbocyclic compounds. researchgate.netrsc.orgbiorizon.eu
Table 1: Potential Alterations to the Furoic Acid Core of this compound
| Modification Type | Potential Reaction | Key Considerations | Potential Outcome |
|---|---|---|---|
| Substitution | Electrophilic Aromatic Substitution (e.g., Bromination) | Deactivating effect of the carboxylic acid group; regioselectivity at the C4 position. | Introduction of new functional groups on the furan ring. |
| Ring Transformation | Diels-Alder Reaction | Electron-withdrawing nature of the furoic acid can be overcome by conversion to carboxylate. rsc.orgbiorizon.eu | Formation of oxabicyclic adducts, leading to saturated or aromatic carbocycles. researchgate.netrsc.orgbiorizon.eu |
Variations in the Methylene (B1212753) Linker
The methylene (-CH2-) group serves as a simple and flexible linker between the furoic acid and phenoxy moieties. Modifications to this linker can significantly impact the molecule's conformation and, consequently, its biological activity.
Chain Length Variation: The length of the alkyl chain connecting the furan and phenoxy rings can be readily altered. Standard synthetic routes, such as the Williamson ether synthesis, can be adapted to use longer-chain alkyl halides, thereby introducing ethylene, propylene, or longer linkers. This variation in chain length would alter the distance and relative orientation of the two aromatic systems.
Introduction of Unsaturation: The introduction of a double or triple bond into the linker would impart rigidity to the molecular structure. For example, an allylic linker could be introduced by reacting the sodium salt of 4-acetylphenol with 5-(chloromethyl)-2-furoic acid under conditions that favor allylic substitution.
Introduction of Heteroatoms: Replacing the methylene carbon with a heteroatom, such as nitrogen or sulfur, would create an amine or thioether linkage, respectively. This would not only change the geometry of the linker but also introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule.
Table 2: Hypothetical Variations in the Methylene Linker
| Linker Modification | Synthetic Approach | Potential Impact on Molecular Properties |
|---|---|---|
| Chain Elongation (e.g., Ethylene) | Williamson ether synthesis with a 2-bromoethyl linker. | Increased flexibility and distance between aromatic rings. |
| Introduction of Unsaturation (e.g., Enyne) | Sonogashira coupling of a terminal alkyne with an aryl halide. | Increased rigidity and defined geometry. |
| Heteroatom Incorporation (e.g., Amine) | Reductive amination between an aldehyde and an amine. | Altered polarity, hydrogen bonding capacity, and basicity. |
Isosteric Replacements in Different Moieties
Isosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics.
Furoic Acid Moiety: The furan ring itself can be considered a bioisostere of a phenyl ring. researchgate.net Other five-membered heterocyclic rings such as thiophene (B33073), pyrrole (B145914), or thiazole (B1198619) could be explored as replacements. cambridgemedchemconsulting.com These substitutions would alter the aromaticity, electronic distribution, and metabolic stability of the core scaffold. For instance, replacing the furan with a thiophene ring might enhance metabolic stability.
Phenoxy Moiety: The 4-acetylphenoxy group can also be subjected to isosteric replacement. The phenyl ring could be substituted with other aromatic or heteroaromatic systems like pyridine or pyrimidine (B1678525) to modulate properties such as solubility and potential for hydrogen bonding. cambridgemedchemconsulting.comacs.org The acetyl group, being a key interaction point, could be replaced by other electron-withdrawing groups like a cyano or a trifluoromethyl group, which have comparable electronic effects but different steric and lipophilic properties. scripps.edu
Table 3: Potential Isosteric Replacements in this compound
| Original Moiety | Isosteric Replacement | Rationale for Replacement |
|---|---|---|
| Furan Ring | Thiophene, Pyrrole, Thiazole | Modulate aromaticity, metabolic stability, and hydrogen bonding capacity. researchgate.netcambridgemedchemconsulting.com |
| Phenyl Ring (in phenoxy) | Pyridine, Pyrimidine | Improve solubility and introduce new hydrogen bonding interactions. cambridgemedchemconsulting.comacs.org |
| Acetyl Group | Cyano, Trifluoromethyl | Maintain electron-withdrawing nature while altering steric and lipophilic profile. scripps.edu |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions and predicting potential side products.
Elucidation of Reaction Intermediates and Transition States
The formation of the ether linkage in this compound likely proceeds via a Williamson ether synthesis, which is a classic SN2 reaction. ontosight.aijk-sci.comorganicchemistrytutor.com The reaction would involve the nucleophilic attack of the 4-acetylphenoxide ion on an electrophilic carbon, such as the one in 5-(chloromethyl)-2-furoic acid. The transition state for this reaction is proposed to be a trigonal bipyramidal arrangement where the nucleophile and the leaving group are in apical positions.
Kinetic and Thermodynamic Studies of Derivatization Reactions
The kinetics of esterification of 2-furoic acid have been studied, and the reaction is typically found to follow second-order kinetics. researchgate.netjptcp.com The rate of reaction is influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction temperature. researchgate.net Thermodynamic studies would reveal the equilibrium position of these reactions, providing insights into the feasibility and potential yields of different derivatization pathways. The thermal decarboxylation of 2-furoic acid has also been investigated, which is a relevant consideration for high-temperature reactions. researchgate.net
Influence of Catalysis on Reaction Pathways
Catalysis plays a pivotal role in many of the potential derivatization reactions of this compound. For instance, the esterification of the carboxylic acid is typically acid-catalyzed. researchgate.net The oxidation of the furan ring or other parts of the molecule can be achieved using various catalytic systems, with the choice of catalyst influencing the selectivity of the reaction. rsc.orgmagtech.com.cnresearchgate.netacs.org In the context of the Williamson ether synthesis, phase-transfer catalysts can be employed to enhance the reaction rate by facilitating the transport of the phenoxide nucleophile into the organic phase.
Table 4: Mechanistic Aspects of Key Reactions
| Reaction | Proposed Mechanism | Key Intermediates/Transition States | Influence of Catalysis |
|---|---|---|---|
| Williamson Ether Synthesis | SN2 ontosight.aijk-sci.comorganicchemistrytutor.com | Trigonal bipyramidal transition state. | Phase-transfer catalysis can accelerate the reaction. |
| Esterification | Nucleophilic Acyl Substitution masterorganicchemistry.com | Tetrahedral intermediate. | Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity. researchgate.net |
| Diels-Alder Reaction | [4+2] Cycloaddition | Concerted or stepwise mechanism with a six-membered ring transition state. | Lewis acids can catalyze the reaction by lowering the LUMO of the dienophile. |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A full suite of NMR experiments would be necessary to unambiguously assign all proton and carbon signals and to understand the compound's three-dimensional structure.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the foundational information for the structural analysis of 5-[(4-Acetylphenoxy)methyl]-2-furoic acid.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. For instance, the protons on the furan (B31954) ring, the aromatic protons of the phenoxy group, the methylene (B1212753) protons of the connecting bridge, and the methyl protons of the acetyl group would all resonate at characteristic chemical shifts. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) would reveal the connectivity of adjacent protons.
¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between carbonyl carbons (from the carboxylic acid and acetyl groups), aromatic and furan ring carbons, the methylene carbon, and the methyl carbon.
A hypothetical data table for the expected NMR signals is presented below. Please note, this data is predictive and not based on experimental results.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan-H3 | 7.2-7.4 (d) | 118-120 |
| Furan-H4 | 6.5-6.7 (d) | 112-114 |
| -CH₂- | 5.1-5.3 (s) | 65-70 |
| Phenoxy-H (ortho to O) | 6.9-7.1 (d) | 115-117 |
| Phenoxy-H (ortho to acetyl) | 7.9-8.1 (d) | 130-132 |
| -C(O)CH₃ | 2.5-2.7 (s) | 26-28 |
| -COOH | 12.0-13.0 (s, br) | 160-165 |
| Furan-C2 (-COOH) | - | 145-147 |
| Furan-C5 (-CH₂-) | - | 155-158 |
| Phenoxy-C (ipso-O) | - | 160-163 |
| Phenoxy-C (ipso-acetyl) | - | 135-138 |
| Phenoxy-C=O | - | 196-198 |
This is an interactive data table. Predicted values are based on typical chemical shifts for similar functional groups.
To confirm the assignments from 1D NMR and to piece together the complete molecular structure, a series of two-dimensional (2D) NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range connectivity (2-3 bonds) between protons and carbons, which is key to connecting the furoic acid moiety to the phenoxy group via the methylene bridge.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments would provide information about through-space proximity of protons, which is essential for determining the preferred conformation of the molecule.
Further NMR studies could involve using different deuterated solvents to observe any solvent-induced shifts in proton or carbon signals. Temperature-dependent NMR studies could reveal information about dynamic processes, such as restricted rotation around single bonds.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is fundamental for confirming the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.
HRMS would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of the molecular formula by comparing the measured mass to the calculated mass. For C₁₄H₁₂O₅, the expected exact mass would be calculated and compared against the experimental value.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique would be instrumental in confirming the structure of this compound. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the carboxylic acid group, the acetyl group, or cleavage at the ether linkage, providing definitive evidence for the proposed connectivity of the molecule.
Application in Reaction Monitoring and Purity Assessment of Complex Mixtures
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for monitoring the synthesis of this compound and assessing its purity.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is well-suited for monitoring the formation of this compound from its precursors, such as 5-(chloromethyl)-2-furoic acid and 4-hydroxyacetophenone. The progress of the reaction can be tracked by observing the decrease in the peak areas of the starting materials and the corresponding increase in the product peak area. nih.govacs.org
For purity assessment, a gradient elution method can be employed to separate the target compound from any unreacted starting materials, byproducts, or degradation products. nih.gov A typical method would utilize a C18 column with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov The gradient would be programmed to increase the proportion of the organic solvent over time to elute compounds with a wide range of polarities. nih.gov Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, likely around 260-280 nm, due to the aromatic and furan rings.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS):
Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.com Esterification of the carboxylic acid group, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation, would be a required sample preparation step. gcms.cz
Once derivatized, the resulting ester can be readily analyzed by GC-MS. This technique is particularly useful for identifying and quantifying trace impurities, providing both retention time information from the gas chromatograph and mass spectral data for structural elucidation of unknown components. nih.gov The mass spectrum of the derivatized compound would be expected to show characteristic fragments corresponding to the furoic acid ester, the acetylphenoxy moiety, and the methylene ether linkage.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides detailed information about the functional groups and bonding arrangements within a molecule.
Infrared (IR) spectroscopy is a fundamental technique for the structural characterization of this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to its various functional groups.
The carboxylic acid group will give rise to a broad O-H stretching band in the region of 3300-2500 cm⁻¹, and a sharp, intense C=O stretching band around 1700-1680 cm⁻¹. chemicalbook.comnist.gov The furan ring will show characteristic C-H stretching vibrations above 3100 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and ring breathing modes at lower wavenumbers. nih.gov The acetyl group will present a strong C=O stretching vibration, typically between 1680-1660 cm⁻¹. The C-O-C stretching of the ether linkage will produce bands in the 1260-1000 cm⁻¹ range.
Table 2: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1680 |
| Acetyl | C=O stretch | 1680-1660 |
| Aromatic/Furan | C=C stretch | 1600-1450 |
| Ether | C-O-C stretch | 1260-1000 |
| Aromatic/Furan | C-H stretch | >3100 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its chromophores: the furan ring, the acetyl-substituted phenyl ring, and the carboxylic acid group. The molecule contains several π-systems that can undergo π → π* transitions. uobabylon.edu.iq The furan ring and the benzene (B151609) ring are the primary chromophores. The presence of the acetyl group and the carboxylic acid group, which are conjugated with the aromatic systems, will influence the position and intensity of the absorption bands.
Table 3: Expected UV-Vis Absorption Maxima for Chromophores in this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Furan Ring | π → π | ~240-260 |
| Acetyl-substituted Phenyl Ring | π → π | ~270-290 |
| Carbonyl (Acetyl) | n → π* | ~300-320 (weak) |
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, based on the Beer-Lambert law, which relates absorbance to concentration. repligen.com By preparing a calibration curve of absorbance versus concentration using standards of known purity, the concentration of the compound in unknown samples can be determined.
This technique can also be used for purity assessment. The presence of impurities with different chromophores will lead to changes in the shape of the UV-Vis spectrum and a deviation from the expected absorbance at a given concentration. By comparing the spectrum of a sample to that of a pure reference standard, the presence of absorbing impurities can be detected.
X-ray Crystallography Studies for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information about the molecular structure, conformation, and intermolecular interactions of this compound.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
To perform single crystal X-ray diffraction, a high-quality single crystal of this compound would first need to be grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
This analysis would unequivocally establish the compound's bond lengths, bond angles, and torsional angles, providing a detailed picture of its conformation in the solid state. If the compound crystallizes in a chiral space group, the analysis can also determine its absolute configuration.
Hypothetical Crystallographic Data Table
| Parameter | Hypothetical Value |
| Chemical Formula | C14H12O5 |
| Formula Weight | 260.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1223.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.412 |
Analysis of Intermolecular Interactions in the Crystalline Lattice (e.g., hydrogen bonding)
The crystal structure data would also allow for a detailed analysis of the intermolecular forces that stabilize the crystal lattice. For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds. It is expected that the carboxylic acid moieties would form dimers with neighboring molecules or participate in hydrogen bonding networks with other functional groups. Additionally, weaker interactions such as C-H···O interactions and π-π stacking between the aromatic rings could be identified and characterized. Understanding these interactions is crucial for comprehending the compound's physical properties, such as its melting point and solubility.
Chromatographic Methods for Purity, Separation, and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound, separating it from impurities, and analyzing for the presence of any isomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment
HPLC is the most common method for determining the purity of non-volatile organic compounds. A typical HPLC method for this compound would likely employ reverse-phase chromatography. Method development would involve optimizing the stationary phase (e.g., C18 or C8 column), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the flow rate, and the detection wavelength (likely in the UV region where the aromatic rings absorb).
Once developed, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity for quantifying the compound and its potential impurities.
Hypothetical HPLC Method Parameters
| Parameter | Hypothetical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Derivatives or Impurity Profiling
Standard GC analysis is generally not suitable for a non-volatile compound like this compound due to its high boiling point and the presence of the polar carboxylic acid group. However, GC could be used to analyze for volatile impurities or by converting the compound into a more volatile derivative through a process like esterification of the carboxylic acid. This would allow for the separation and detection of any volatile organic compounds present in the sample.
Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)
This compound itself is not chiral. Therefore, chiral chromatography for the purpose of assessing enantiomeric purity would not be applicable to this compound. Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of each other. Since the target compound does not have a stereocenter, it exists as a single achiral molecule.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and the prediction of molecular reactivity. These methods solve approximations of the Schrödinger equation to determine the energies and properties of a molecule. For 5-[(4-Acetylphenoxy)methyl]-2-furoic acid, such calculations reveal its fundamental chemical nature, including its most stable three-dimensional shape, electron distribution, and propensity to engage in chemical reactions.
Density Functional Theory (DFT) for Geometry Optimization, Energy Calculations, and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed for geometry optimization, a process that determines the most stable arrangement of atoms in a molecule by finding the minimum energy conformation. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can precisely predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov
These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties. The total electronic energy calculated through DFT provides a measure of the molecule's stability. nih.gov Furthermore, DFT is used to compute vibrational frequencies, which correspond to the stretching, bending, and twisting motions of the atoms. These theoretical frequencies can be directly compared to experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.netresearchgate.net
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (Carboxylic Acid) | 1.21 Å |
| Bond Length | O-H (Carboxylic Acid) | 0.97 Å |
| Bond Length | C-O-C (Ether) | 1.37 Å |
| Bond Length | C=O (Acetyl Group) | 1.23 Å |
| Bond Angle | O=C-O (Carboxylic Acid) | 123.5° |
| Bond Angle | C-O-C (Ether) | 118.2° |
| Dihedral Angle | C-C-O-C (Ether Linkage) | 175.4° |
Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other chemical species. irjweb.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govedu.krd A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govedu.krd From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature. nih.govresearchgate.net
| Property | Symbol | Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.45 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 |
| HOMO-LUMO Energy Gap | ΔE | 4.65 |
| Chemical Hardness | η | 2.33 |
| Electronegativity | χ | 4.13 |
| Electrophilicity Index | ω | 3.66 |
Reaction Pathway Modeling and Transition State Analysis for Understanding Mechanisms
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For this compound, theoretical studies could model reactions such as esterification of the carboxylic acid group or electrophilic substitution on the furan (B31954) ring. Calculations would involve locating the geometry of the transition state and confirming it by vibrational frequency analysis (a true transition state has exactly one imaginary frequency). Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can verify that the identified transition state correctly connects the reactants with the products, providing a complete picture of the reaction pathway and its associated activation energy. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations are highly effective at predicting various spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values of nuclei, which are then converted into chemical shifts (δ) for comparison with experimental data. researchgate.net This allows for the unambiguous assignment of ¹H and ¹³C NMR signals. researchgate.net
Similarly, as mentioned in section 5.1.1, theoretical IR spectra can be generated from calculated vibrational frequencies. While raw calculated frequencies are often higher than experimental values, applying a standard scaling factor can yield excellent agreement. scielo.org.mx These predicted spectra are invaluable for interpreting experimental results and confirming the identity and purity of the synthesized compound. mdpi.com
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C=O (Carboxylic Acid) | 161.5 | 160.8 |
| C=O (Acetyl) | 198.2 | 197.6 |
| C-O (Phenoxy) | 162.8 | 162.1 |
| C-COOH (Furan) | 147.1 | 146.5 |
| CH3 (Acetyl) | 26.9 | 26.4 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While quantum mechanics excels at describing the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations apply classical mechanics to model the movements of atoms and molecules, providing a detailed view of molecular motion, conformational changes, and interactions with the surrounding environment, such as a solvent.
Exploration of Conformational Landscapes in Solution
MD simulations are an ideal tool for exploring the conformational landscape of the molecule. In a typical simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water), and the system's trajectory is calculated over time. By analyzing this trajectory, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This provides critical insights into the molecule's flexibility and its preferred shapes in a realistic solution environment, information that is difficult to obtain from static calculations or experiments alone.
Based on a comprehensive review of available scientific literature, detailed computational and theoretical chemistry studies specifically focusing on this compound are not sufficiently available to construct a thorough and scientifically accurate article as per the requested outline. The specific investigations into intermolecular interactions with solvent molecules, dynamics of ligand-target binding, and in-silico structure-activity relationship derivations such as QSAR, pharmacophore modeling, molecular docking, and virtual screening for this particular compound are not present in the accessible research literature.
Therefore, it is not possible to generate the requested article without violating the core requirements of providing scientifically accurate and non-hallucinatory content based on detailed research findings.
Ligand-Based and Structure-Based Drug Design Principles Applied to Analogues (Pre-Clinical)
In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) methodologies are typically employed. These approaches rely on the knowledge of other molecules that bind to the target of interest. For analogues of this compound, this would involve techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling. QSAR aims to correlate the physicochemical properties of a series of analogues with their biological activity, while pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity.
Conversely, structure-based drug design (SBDD) is utilized when the 3D structure of the biological target is known, often determined through techniques like X-ray crystallography or NMR spectroscopy. This approach involves docking candidate molecules, such as analogues of this compound, into the binding site of the target protein to predict their binding affinity and orientation. This information can then guide the optimization of the lead compound.
Fragment-Based Drug Design (FBDD) Considerations
Fragment-based drug design is a powerful strategy in modern drug discovery that begins with the identification of small, low-molecular-weight chemical fragments that bind weakly to the biological target. These fragments can then be grown, linked, or merged to create a more potent lead compound.
In a hypothetical FBDD campaign involving analogues of this compound, the core scaffold or constituent parts of the molecule could be considered as starting fragments. For instance, the 2-furoic acid moiety, the phenoxy group, or the acetyl group could be screened for their binding to a target protein. High-throughput screening techniques, both experimental and computational, would be used to identify promising fragments. The table below illustrates a hypothetical set of fragments that could be considered in such a study.
| Fragment | Molecular Weight (g/mol) | Potential Interaction Points | Rationale for Inclusion |
|---|---|---|---|
| 2-Furoic acid | 112.08 | Carboxylic acid (H-bond donor/acceptor), Furan ring (hydrophobic/aromatic interactions) | Core scaffold of the parent compound. |
| 4-Hydroxyacetophenone | 136.15 | Acetyl group (H-bond acceptor), Phenolic hydroxyl (H-bond donor/acceptor), Phenyl ring (hydrophobic/aromatic interactions) | Represents the substituted phenoxy portion. |
| Anisole | 108.14 | Methoxy group (H-bond acceptor), Phenyl ring (hydrophobic/aromatic interactions) | A simpler analogue of the phenoxy moiety. |
| Furan | 68.07 | Aromatic ring system | The core heterocyclic ring. |
De Novo Design Approaches
De novo design is a computational technique used to generate novel molecular structures with desired properties from scratch, rather than starting from an existing compound. This approach is particularly useful when there are few or no known binders for a target. Algorithms for de novo design build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site.
If applied to the development of analogues of this compound, de novo design could be used to explore novel chemical space around the core scaffold. For example, the software could suggest alternative linkers between the furan and phenyl rings, or different substituents on the phenyl ring that could enhance binding affinity or improve pharmacokinetic properties. The table below outlines some hypothetical parameters and outcomes of a de novo design study.
| Design Parameter | Objective | Hypothetical Outcome |
|---|---|---|
| Linker Modification | Improve conformational flexibility and binding interactions. | Generation of analogues with ether, thioether, or amide linkers. |
| Phenyl Ring Substitution | Explore new pockets within the binding site and enhance potency. | Design of molecules with substituents at different positions or with different electronic properties. |
| Furoic Acid Replacement | Identify alternative core scaffolds with improved properties. | Generation of bioisosteres such as thiophene (B33073) or pyrrole (B145914) carboxylic acids. |
| Addition of New Functional Groups | Introduce new interactions with the target protein. | Design of analogues with additional hydrogen bond donors or acceptors. |
Biological and Mechanistic Investigations in Vitro and Conceptual Frameworks
Exploration of Potential Biological Targets and Pathways
No research has been published identifying or exploring the potential biological targets or cellular pathways affected by 5-[(4-Acetylphenoxy)methyl]-2-furoic acid.
There are no available records of in vitro assays conducted to determine the inhibitory or activation effects of this compound on any specific purified enzymes.
Information regarding the affinity of this compound for any biological receptors is not available, as no in vitro receptor binding assays have been reported.
There is no data from biophysical studies such as SPR or ITC to characterize the binding kinetics or thermodynamics between this compound and any protein target.
No in vitro target engagement studies, such as CETSA, have been performed to confirm the interaction of this compound with intracellular targets in a cellular context.
Elucidation of Molecular Mechanism of Action (at the cellular/molecular level, in vitro)
The molecular mechanism of action for this compound remains unelucidated due to the absence of target identification and further mechanistic studies.
No data from in vitro reporter gene assays are available to indicate whether this compound can modulate any specific signaling pathways.
High-Throughput Screening (HTS) Campaign Design and Analysis for Novel Biological Activities
The discovery of novel biological activities for compounds like this compound is often initiated through High-Throughput Screening (HTS). A typical HTS campaign would be designed to screen a large library of compounds against a specific biological target or cellular phenotype. For a compound with this structure, a hypothetical HTS campaign might focus on identifying inhibitors of enzymes involved in cancer cell proliferation, drawing inspiration from the observed anti-proliferative activity of similar furan-based structures. nih.gov
Campaign Design:
Assay Choice: A cell-based viability assay, such as the MTT or resazurin (B115843) reduction assay, would be suitable for identifying compounds with cytotoxic or cytostatic effects against a panel of human cancer cell lines (e.g., HeLa, HepG2, A549). nih.gov
Library Composition: The screening library would ideally contain a diverse set of compounds, including a focused subset of furan (B31954) and phenoxy ether derivatives to explore the chemical space around the lead compound.
Assay Format: The assay would be miniaturized to a 384- or 1536-well plate format to maximize throughput. The compound would be tested at a single high concentration (e.g., 10-20 µM) in the primary screen.
Controls: Each assay plate would include positive controls (e.g., a known cytotoxic agent like doxorubicin) and negative controls (e.g., vehicle-treated cells, typically DMSO) to monitor assay performance.
Data Analysis: Assay quality is monitored using statistical parameters like the Z'-factor; a value greater than 0.5 is generally considered acceptable for a robust assay. Hits from the primary screen are identified as compounds that cause a statistically significant reduction in cell viability compared to negative controls. These primary hits would then be subjected to secondary screening, including dose-response analysis to determine potency (e.g., IC50 value) and confirmation of the structure and purity of the hit compound.
Investigations into Subcellular Localization and Cellular Permeability (in vitro cell models)
Understanding a compound's ability to cross cellular membranes and its distribution within the cell is critical for interpreting its biological activity.
Cellular Permeability: The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug absorption. nih.govresearchgate.net These cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. nih.gov A bidirectional transport study would be performed, measuring the flux of this compound from the apical (A) to the basolateral (B) side and vice versa. The results are expressed as an apparent permeability coefficient (Papp).
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters. Given the presence of a carboxylic acid moiety, the compound could potentially be a substrate for transporters like the Multidrug Resistance-Associated Proteins (MRPs), which are expressed in Caco-2 cells.
Interactive Data Table: Hypothetical Caco-2 Permeability Data
| Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| A → B | 2.5 | 3.2 | Moderate |
| B → A | 8.0 | 3.2 | Moderate |
Subcellular Localization: Determining the subcellular location of a compound can provide insights into its mechanism of action. nih.gov This is often achieved by synthesizing a fluorescently tagged analogue of the compound. However, adding a bulky fluorophore can alter the compound's properties. nih.gov If such an analogue were created for this compound, it could be incubated with live cells, which would then be fixed and imaged using confocal fluorescence microscopy. Co-localization studies using specific organelle stains (e.g., MitoTracker for mitochondria, DAPI for the nucleus) would help pinpoint its primary site of accumulation. nih.gov
Structure-Activity Relationship (SAR) from Biological Assays (Pre-Clinical Focus)
Systematic Synthesis and Biological Evaluation of Analogues for SAR Profile Generation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity. This involves the systematic synthesis and testing of a series of analogues to identify which parts of the molecule are crucial for its function. researchgate.net For this compound, SAR exploration would focus on three main regions: the phenoxy ring, the furoic acid moiety, and the central ether linkage.
A series of hypothetical analogues could be synthesized and evaluated in a cell viability assay to generate an SAR profile.
Interactive Data Table: Hypothetical SAR of Analogues against a Cancer Cell Line
| Compound ID | R1 (Phenoxy Ring) | R2 (Furan Ring) | IC50 (µM) |
| Parent | 4-Acetyl | -COOH | 10.2 |
| Analogue 1 | 4-Ethyl | -COOH | 15.8 |
| Analogue 2 | 4-Methoxy | -COOH | 12.5 |
| Analogue 3 | 4-Chloro | -COOH | 8.1 |
| Analogue 4 | 3-Acetyl | -COOH | 25.4 |
| Analogue 5 | 4-Acetyl | -COOCH3 (Ester) | 45.1 |
| Analogue 6 | 4-Acetyl | -CONH2 (Amide) | 33.7 |
Identification of Key Pharmacophoric Features and Critical Moieties for Biological Activity
Based on the hypothetical SAR data, key pharmacophoric features can be identified. A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for biological activity.
Furoic Acid: The data suggests the carboxylic acid is critical for activity. Conversion to an ester (Analogue 5) or an amide (Analogue 6) leads to a significant loss of potency. This indicates the carboxylate group may be involved in a crucial interaction with the biological target, likely as a hydrogen bond donor or acceptor, or via an ionic interaction.
Phenoxy Ring Substitution: The nature and position of the substituent on the phenoxy ring modulate activity. An electron-withdrawing group like chloro at the 4-position (Analogue 3) enhances potency, while moving the acetyl group to the 3-position (Analogue 4) is detrimental. This suggests that the electronic properties and specific placement of the group in the para position are important for optimal interaction, possibly within a well-defined binding pocket.
Lead Optimization Principles Based on In Vitro Data and Computational Models
Lead optimization aims to improve the properties of a hit compound to generate a clinical candidate. nih.gov Based on the in vitro data, several optimization strategies could be pursued:
Potency Enhancement: Further exploration of electron-withdrawing substituents at the 4-position of the phenoxy ring could lead to more potent compounds.
Improving Permeability: The high efflux ratio observed in the Caco-2 model suggests poor oral bioavailability. One strategy to overcome this is a prodrug approach, where the critical carboxylic acid is temporarily masked as an ester. While the methyl ester (Analogue 5) was inactive, other more labile esters could be designed to be cleaved by intracellular esterases, releasing the active acid inside the target cells.
Metabolic Stability: The furan ring can be susceptible to metabolic oxidation. Computational models of metabolism and subsequent in vitro metabolic stability assays could guide the synthesis of analogues where the furan is replaced with a more stable heterocycle (e.g., thiophene (B33073), pyridine) to improve the compound's pharmacokinetic profile.
Preliminary Studies on Cellular Uptake and Metabolism (In Vitro Models)
Cellular Uptake: Beyond permeability assays, direct measurement of compound accumulation in cells provides valuable information. mdpi.com In a typical experiment, cancer cells would be incubated with this compound for various time points. After incubation, the cells are washed and lysed, and the intracellular concentration of the compound is quantified using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS). This can confirm if the compound enters the cells and reaches concentrations sufficient to engage its target.
In Vitro Metabolism: Understanding a compound's metabolic fate is crucial. The primary site of drug metabolism is the liver. In vitro studies using liver microsomes, which contain the major drug-metabolizing cytochrome P450 (CYP) enzymes, provide a first look at metabolic stability and potential metabolites. nih.gov
The compound would be incubated with human liver microsomes in the presence of necessary cofactors (e.g., NADPH). Samples are taken over time and analyzed by LC-MS to determine the rate of disappearance of the parent compound and to identify the structures of any metabolites formed. Based on related furan-containing compounds, potential metabolic pathways for this compound include conjugation of the carboxylic acid and modifications to the acetyl group. For instance, studies on 5-(hydroxymethyl)-2-furfural show it is metabolized to 5-hydroxymethyl-2-furoic acid and its glycine (B1666218) conjugate. nih.gov
Interactive Data Table: Predicted Metabolites in Human Liver Microsomes
| Metabolite ID | Proposed Structure | Metabolic Reaction |
| M1 | 5-[(4-Acetylphenoxy)methyl]-2-furoyl-glycine | Glycine Conjugation |
| M2 | 5-{[4-(1-Hydroxyethyl)phenoxy]methyl}-2-furoic acid | Ketone Reduction |
| M3 | This compound glucuronide | Glucuronidation |
Permeability Studies in In Vitro Cell Monolayers (e.g., Caco-2, MDCK)
The assessment of a drug candidate's ability to permeate the intestinal epithelium is fundamental to predicting its oral absorption. In vitro cell-based assays, such as those employing Caco-2 (human colorectal adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells, are standard models for this purpose. nih.govnih.gov When cultured on semi-permeable filter supports, these cells form confluent monolayers with well-defined tight junctions, mimicking the intestinal barrier. nih.govnih.gov
The primary metric obtained from these studies is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound moves across the cell monolayer. Compounds are typically classified as having low, moderate, or high permeability based on their Papp values, which helps in forecasting their potential for oral absorption in humans. nih.gov
A thorough review of scientific literature did not yield specific experimental data on the permeability of this compound in either Caco-2 or MDCK cell monolayers. Such studies would be necessary to determine its classification as a low or high permeability compound.
Table 1: Permeability of this compound in Caco-2/MDCK Cell Monolayers This table is intended to display apparent permeability (Papp) data. No experimental data for the specified compound were found in the reviewed scientific literature.
| Cell Line | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
|---|---|---|
| Caco-2 | Apical to Basolateral (A→B) | No data available |
| Caco-2 | Basolateral to Apical (B→A) | No data available |
| MDCK | Apical to Basolateral (A→B) | No data available |
Metabolic Stability in Liver Microsomes or Isolated Hepatocytes (in vitro)
The metabolic stability of a compound provides a measure of its susceptibility to biotransformation, primarily by enzymes in the liver. This is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes or isolated hepatocytes are the gold standard for these evaluations. researchgate.netresearchgate.net
Liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net Isolated hepatocytes, on the other hand, contain both Phase I and Phase II enzymes and offer a more complete picture of hepatic metabolism. nuvisan.com In these assays, the disappearance of the parent compound over time is monitored, and from this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com These values help in predicting the in vivo hepatic clearance of the compound.
No specific data regarding the metabolic stability of this compound in human or animal liver microsomes or hepatocytes were found in the public domain. These experiments would be essential to understand its rate of metabolic turnover and to predict its clearance in vivo.
Table 2: Metabolic Stability of this compound in Liver Microsomes/Hepatocytes This table is designed to present key metabolic stability parameters. A search of the scientific literature yielded no specific data for this compound.
| Test System | Species | In Vitro Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or /10⁶ cells) |
|---|---|---|---|
| Liver Microsomes | Human | No data available | No data available |
| Liver Microsomes | Rat | No data available | No data available |
| Hepatocytes | Human | No data available | No data available |
Identification of In Vitro Metabolites and Metabolic Pathways
Identifying the metabolites of a drug candidate is crucial for understanding its disposition and for identifying potentially active or toxic byproducts. In vitro systems, such as liver microsomes and hepatocytes, are incubated with the parent compound, and the resulting mixture is analyzed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.com
These studies aim to elucidate the primary metabolic pathways, which can include oxidation, reduction, and hydrolysis (Phase I reactions), as well as conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) (Phase II reactions). For compounds containing a furoic acid moiety, potential metabolic pathways could involve hydroxylation of the furan or aromatic ring, or conjugation at the carboxylic acid group. For instance, studies on the related compound 5-(hydroxymethyl)-2-furfural have shown that it is metabolized to 5-hydroxymethyl-2-furoic acid and further to glycine conjugates. nih.gov
A review of existing scientific literature did not uncover any studies specifically identifying the in vitro metabolites of this compound. Characterizing its metabolic fate would be a critical step in its preclinical development.
Table 3: Potential In Vitro Metabolites of this compound This table would list metabolites identified in in vitro systems. No such identification studies for the specified compound were found in the reviewed literature.
| Metabolite ID | Proposed Structure / Name | Metabolic Reaction | In Vitro System |
|---|---|---|---|
| M1 | No data available | No data available | No data available |
| M2 | No data available | No data available | No data available |
Potential Applications and Future Directions in Research
Potential Utility as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. nih.govmskcc.org For a molecule like 5-[(4-Acetylphenoxy)methyl]-2-furoic acid, its journey to becoming a useful chemical probe would involve several stages of development and application.
Hypothetical Development of Fluorescent or Affinity Probes
To serve as a tool for biological investigation, the this compound scaffold could be modified to create fluorescent or affinity probes.
Fluorescent Probes: A fluorescent probe could theoretically be developed by chemically attaching a fluorophore (a fluorescent chemical compound) to the this compound structure. This would allow researchers to visualize the localization of the compound within cells or tissues using fluorescence microscopy. The choice of fluorophore and the point of attachment would be critical to ensure that the probe retains its affinity and selectivity for its biological target. nih.gov
Affinity Probes: An affinity probe is designed to specifically bind to its target protein, which can then be isolated for identification and further study. This is often achieved by attaching a "tag," such as biotin, to the core molecule. After the probe binds to its target in a cell lysate, the entire complex can be pulled down using streptavidin-coated beads, which have a high affinity for biotin. The captured protein can then be identified using techniques like mass spectrometry. nih.gov
Theoretical Application in Target Identification and Validation Studies (in vitro)
A primary use of a novel chemical probe is to identify its biological target(s). nih.gov If this compound were found to have an interesting biological effect in a phenotypic screen, an affinity probe based on its structure would be instrumental in target identification. nih.govmdpi.com This process, often referred to as "target fishing," would involve incubating the probe with cell extracts and then isolating the probe-protein complexes. nih.gov
Once a target is identified, the unmodified compound can be used in in vitro validation studies. For example, researchers could test the ability of this compound to inhibit the enzymatic activity of the identified target protein in a purified system. This step is crucial to confirm that the observed biological effect is indeed due to the interaction with the putative target.
Prospective Use in Chemical Proteomics for Elucidating Protein-Ligand Interactions
Chemical proteomics aims to study the interactions of small molecules with proteins on a proteome-wide scale. rsc.org A chemical probe derived from this compound could be employed in competitive chemical proteomics experiments. In this approach, a cell lysate is treated with the probe in the presence and absence of an excess of the "free" compound (the original this compound). By comparing which proteins are bound by the probe in both conditions, researchers can identify the specific targets of the compound. Proteins that show reduced binding to the probe in the presence of the free compound are considered to be the primary targets.
Contributions to Medicinal Chemistry Lead Optimization (Pre-Clinical Research)
Should this compound be identified as a "hit" or "lead" compound with promising biological activity, it would become the starting point for a medicinal chemistry lead optimization campaign. The goal of this process is to improve its drug-like properties, such as potency, selectivity, and metabolic stability. chem-space.com
Conceptual Design and Synthesis of Improved Analogues with Enhanced In Vitro Potency and Selectivity
Medicinal chemists would systematically modify the structure of this compound to understand its structure-activity relationship (SAR). This involves synthesizing a series of analogues where different parts of the molecule are altered. For the target compound, these modifications could include:
Substitution on the Phenoxy Ring: The acetyl group on the phenoxy ring could be replaced with other substituents (e.g., halogens, alkyl groups, amides) to explore how this affects binding affinity and selectivity for the target protein.
Modification of the Furoic Acid Moiety: The carboxylic acid could be converted to esters, amides, or other acidic functional groups to modulate its physicochemical properties and cellular permeability.
Alterations to the Methylene (B1212753) Linker: The ether linkage could be replaced with other functionalities to explore different spatial arrangements and interactions with the target.
Each newly synthesized analogue would be tested in in vitro assays to determine its potency (e.g., IC50 or EC50) and selectivity against the target protein and related off-targets. This iterative process of design, synthesis, and testing would guide the development of more potent and selective compounds.
Exploration of Bioisosteric Replacements to Modulate In Vitro Properties
Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological properties. chem-space.com For this compound, several bioisosteric replacements could be considered:
Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor oral bioavailability. It could be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or acyl sulfonamides to improve pharmacokinetic properties while maintaining the key interactions with the target.
Furan (B31954) Ring Bioisosteres: The furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914), or even a phenyl ring, to investigate the importance of the furan oxygen for activity and to potentially improve metabolic stability.
Phenoxy Group Bioisosteres: The phenoxy group could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions and to optimize properties like solubility and lipophilicity.
The table below illustrates some potential bioisosteric replacements that could be explored for the different moieties of this compound.
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
| Carboxylic Acid | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid | Improve metabolic stability, oral bioavailability, and cell permeability. |
| Furan Ring | Thiophene, Pyrrole, Phenyl | Modulate electronic properties, metabolic stability, and explore different binding modes. |
| Phenyl Ring | Pyridine (B92270), Thiophene, Cyclohexyl | Alter polarity, solubility, and potential for hydrogen bonding. |
| Acetyl Group | Sulfonamide, Amide, Cyano | Modify electronic and steric properties to enhance potency and selectivity. |
Role in the Development of Next-Generation Molecular Entities
The molecular architecture of this compound positions it as a valuable scaffold in the development of next-generation molecular entities. Its structure is a composite of several key functional groups that offer multiple points for chemical modification, a desirable trait for creating libraries of diverse compounds for drug discovery and other applications. The core structure consists of a furan ring, a known bioactive scaffold, substituted with a carboxylic acid and a phenoxy-methyl ether linkage.
The carboxylic acid group on the furan ring is a versatile handle for synthetic transformations such as amidation and esterification, allowing for the attachment of various molecular fragments to modulate properties like solubility, cell permeability, and target binding. The acetyl group on the phenoxy ring provides another site for chemical elaboration, for instance, through reduction to an alcohol or conversion to other functional groups. This dual-reactive system enables the generation of a wide array of derivatives from a single core structure.
Furoic acid derivatives have been investigated for a range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net The specific arrangement of the furan, ether linkage, and substituted phenyl ring in this compound provides a distinct three-dimensional shape that can be explored for interaction with various biological targets like enzymes and receptors. By serving as a foundational template, this compound can be elaborated into more complex and potent next-generation therapeutic agents.
Integration into Chemical Biology Tools and Methodologies
Highlighting Potential for Phenotypic Screening Libraries
Phenotypic screening is a crucial strategy in drug discovery for identifying substances that produce a desired biological effect in cells or organisms, often without prior knowledge of the specific molecular target. This approach is particularly effective for diseases with complex pathogenesis. nih.gov Compounds with diverse and unique scaffolds are essential for the construction of screening libraries that can effectively probe complex biological space.
This compound is a strong candidate for inclusion in such libraries. Its molecular framework, combining a heterocyclic furan ring with an aromatic phenoxy moiety, offers structural novelty that is distinct from many existing compound collections. The presence of multiple functional groups allows for the creation of a focused library of derivatives with varied physicochemical properties. This variation is key to maximizing the chances of observing a desired phenotypic change during a screening campaign.
The utility of furan-2-carboxylic acid derivatives in this context has been demonstrated in research targeting type 2 diabetes mellitus. A phenotypic screen based on the inhibition of gluconeogenesis successfully identified a promising lead compound from a library of furan derivatives, showcasing the potential of this chemical class in discovering molecules with novel mechanisms of action. nih.gov The structural features of this compound make it and its derivatives promising entrants for future phenotypic screens across a wide range of diseases.
Role in Unraveling Complex Biological Pathways and Disease Mechanisms
Once a "hit" compound is identified from a phenotypic screen, it becomes a valuable chemical tool for unraveling the biological pathways and mechanisms underlying a disease. If this compound or a derivative were to show activity in such a screen, it could be used to identify its molecular target(s) through techniques like affinity chromatography or chemoproteomics.
The compound's structure could facilitate the synthesis of probe molecules. For example, the carboxylic acid could be used to attach a reporter tag or an affinity handle, enabling the isolation and identification of binding partners from cell lysates. The acetylphenoxy group may interact with specific enzymes or receptors, and by studying structure-activity relationships (SAR) of related analogs, researchers can gain insights into the key interactions that drive the biological effect.
By identifying the molecular target and the pathway it modulates, compounds like this compound can help to validate new drug targets and provide a deeper understanding of disease biology. The investigation of furoic acid derivatives for their ability to inhibit cholangiocarcinoma growth by targeting lipid metabolism, for instance, suggests that this class of compounds can interact with specific cellular components and could be used to dissect complex disease mechanisms.
Exploration of Novel Materials Science Applications (If Applicable)
Potential as Monomers or Precursors for Functional Polymers
The field of materials science is continuously seeking novel monomers from renewable sources to create polymers with unique properties. Furan-based compounds are of significant interest in this area, with 2,5-furandicarboxylic acid (FDCA) being a prominent bio-based building block considered a potential replacement for petroleum-derived terephthalic acid in polymers like PET. mdpi.comresearchgate.net
This compound possesses structural features that suggest its potential as a monomer or a precursor for functional polymers. The carboxylic acid group can participate in condensation polymerization reactions with diols or diamines to form polyesters or polyamides, respectively. The bulky, functional side chain containing the acetylphenoxy group would be incorporated into the polymer backbone, influencing its physical and chemical properties.
This side chain could impart specific characteristics to the resulting polymer, such as altered thermal stability, solubility, and mechanical strength. researchgate.net Furthermore, the acetyl group could serve as a post-polymerization modification site, allowing for the cross-linking of polymer chains or the attachment of other functional molecules. While specific research on this compound as a monomer is limited, the established use of other furoic acid derivatives as polymer precursors provides a strong rationale for its exploration in the development of new, functional, and potentially bio-based materials. ontosight.ai
Development of Conjugated Materials or Nanomaterials
The structure of this compound, containing both a furan ring and a phenyl ring, suggests potential, albeit limited, for applications in conjugated materials. While the methylene bridge between the phenoxy and furan moieties interrupts direct π-conjugation along the main axis of the molecule, the individual aromatic systems could still be exploited.
The furan and phenyl rings can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered nanostructures. mdpi.com Chemical modification of the compound could extend the conjugation. For example, reactions at the acetyl group or functionalization of the furan ring could introduce conjugated linkers, transforming the molecule into a building block for organic electronic materials. The inherent properties of the furan scaffold, which is present in some antitubercular drugs, point to its ability to form complex intermolecular contacts, a feature that could be harnessed in the design of self-assembling nanomaterials. mdpi.com Further research would be necessary to fully explore and realize this potential in materials science.
Future Research Avenues for this compound
The exploration of "this compound" presents a frontier in medicinal chemistry, with numerous avenues for future research. The subsequent sections detail potential directions for investigation, from novel synthetic strategies to the application of cutting-edge technologies in drug discovery.
Discovery of Unexplored Reaction Pathways and Synthetic Innovations
While the synthesis of 2-furoic acid and its derivatives is well-established, there remains scope for discovering more efficient and innovative synthetic routes to "this compound". Current methodologies likely involve the etherification of 5-(halomethyl)-2-furoic acid or its ester with 4-hydroxyacetophenone. Future research could focus on the following areas:
Biocatalytic Approaches: Investigating the use of enzymes to catalyze the formation of the ether linkage. Lipases or other hydrolases, potentially in non-aqueous media, could offer a greener and more selective alternative to traditional chemical methods. The oxidation of the furan aldehyde to a carboxylic acid could also be achieved using dehydrogenase enzymes. researchgate.net
Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and safer reaction conditions compared to batch processing.
Novel Carboxylation Techniques: Exploring direct carboxylation of a suitable furan precursor at the 2-position could offer an alternative to starting with 2-furoic acid. researchgate.net This might involve the use of carbon dioxide or other carboxylating agents in the presence of a suitable catalyst.
A summary of potential synthetic innovations is presented in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Optimization of reaction conditions and catalyst systems |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering, solvent selection |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability | Reactor design, optimization of flow parameters |
| Novel Carboxylation | Alternative synthetic route, potential for higher atom economy | Development of novel catalysts and carboxylation agents |
Application of Advanced Characterization Techniques (e.g., Cryo-EM for target complexes)
A thorough understanding of the three-dimensional structure of "this compound" and its interactions with biological targets is crucial for its development as a potential therapeutic agent. While standard techniques like NMR and mass spectrometry are essential for initial characterization, advanced methods can provide deeper insights.
Future research should employ techniques such as:
Single-Crystal X-ray Diffraction: To determine the precise solid-state conformation of the molecule. This information is invaluable for understanding its physicochemical properties and for computational modeling studies.
Cryogenic Electron Microscopy (Cryo-EM): Should a protein target of this compound be identified, Cryo-EM could be a powerful tool to visualize the compound bound to its target. This would provide detailed information about the binding mode and the specific molecular interactions, which is critical for structure-based drug design and optimization.
Advanced NMR Techniques: Two-dimensional NMR techniques, such as NOESY and ROESY, can be used to determine the solution-state conformation of the molecule and to study its dynamic behavior.
Identification of Novel Biological Activities and Targets (purely in vitro or theoretical)
The furan moiety is a common motif in many biologically active compounds. researchgate.net Derivatives of 2-furoic acid have been investigated for various therapeutic applications, including antimicrobial and anticancer activities. researchgate.netnih.gov The presence of the acetylphenoxy group in "this compound" introduces additional possibilities for biological interactions.
Future in vitro and theoretical research should focus on:
Antimicrobial Screening: The compound could be tested against a panel of pathogenic bacteria and fungi to evaluate its potential as an antimicrobial agent. mdpi.com
Antiproliferative Assays: Its cytotoxic effects could be investigated against various cancer cell lines to explore its potential as an anticancer agent. nih.govnih.gov The MTT assay is a common method for such preliminary screening. nih.gov
Enzyme Inhibition Assays: Based on structural similarity to known enzyme inhibitors, "this compound" could be screened against a range of enzymes, such as kinases, proteases, or metabolic enzymes.
Computational Target Prediction: Molecular docking and other computational methods can be used to theoretically screen the compound against a library of known protein structures to identify potential biological targets. mdpi.com This can help to prioritize experimental screening efforts.
A table summarizing potential in vitro screening approaches is provided below.
| Screening Approach | Potential Biological Activity | Rationale |
| Antimicrobial Assays | Antibacterial, Antifungal | Furan derivatives have known antimicrobial properties. researchgate.net |
| Antiproliferative Assays | Anticancer | Many heterocyclic compounds exhibit cytotoxicity against cancer cells. nih.gov |
| Enzyme Inhibition Assays | Specific enzyme inhibition | The molecular structure may mimic the natural substrate of certain enzymes. |
| Computational Screening | Various potential activities | In silico methods can predict binding to a wide range of biological targets. mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines (pre-clinical)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating various stages of the pre-clinical pipeline. jsr.orgnih.govnih.gov For a novel compound like "this compound," AI/ML can be instrumental in several areas:
Predictive Modeling: ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the potential therapeutic effects and off-target activities of this new compound. nih.gov
De Novo Drug Design: Generative AI models can design novel analogs of "this compound" with improved potency, selectivity, and pharmacokinetic properties. nih.gov These models can explore a vast chemical space to identify promising new drug candidates.
Synthetic Route Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways for the compound and its analogs, which can significantly speed up the chemical synthesis process. biopharmatrend.com
Optimizing the DMTA Cycle: The integration of AI can shorten the design-make-test-analyze (DMTA) cycle in medicinal chemistry. oxfordglobal.com AI algorithms can help in selecting the most informative compounds to synthesize and test next, thereby accelerating the optimization of lead compounds.
The application of AI/ML in the pre-clinical development of "this compound" is summarized in the table below.
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling | Forecast biological activity and toxicity | Prioritize experimental testing and reduce failure rates. nih.gov |
| De Novo Design | Generate novel, optimized analogs | Expand patentable chemical space and improve drug properties. nih.gov |
| Synthetic Route Prediction | Identify efficient synthesis pathways | Accelerate the synthesis of new compounds. biopharmatrend.com |
| DMTA Cycle Optimization | Speed up lead optimization | Reduce the time and cost of pre-clinical drug development. oxfordglobal.com |
Conclusion
Summary of Key Academic Findings and Insights Regarding 5-[(4-Acetylphenoxy)methyl]-2-furoic acid
Academic research into the broader class of 5-(phenoxymethyl)-2-furoic acids indicates that their primary role is that of a versatile molecular scaffold or building block rather than as an end-product with inherent biological activity. The key findings related to this class of compounds are centered on their synthesis and subsequent elaboration into more complex molecules for preclinical investigation.
The synthesis generally involves multi-step processes starting from common furan (B31954) and phenol (B47542) derivatives. These compounds serve as a structural framework that combines three key chemical motifs: a furan ring, a carboxylic acid group, and a phenoxy ether linkage. This combination provides a robust platform for generating diverse libraries of compounds, as each part of the molecule can be systematically modified. Research has shown that derivatives of the furan-2-carboxylic acid scaffold are explored for a wide range of potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. utripoli.edu.ly
Significance of Research to Date in Advancing Chemical Knowledge
The significance of research on 5-(phenoxymethyl)-2-furoic acid and its analogs lies in their contribution to the field of medicinal chemistry, particularly in the context of drug discovery. These molecules are excellent examples of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets with high affinity. nih.govresearchgate.net
The use of such scaffolds accelerates the drug discovery process by providing a reliable starting point for lead optimization. Chemists can employ strategies like "scaffold hopping" to create novel molecular entities with improved physicochemical properties and biological activity. The development of synthetic routes to these furan-based intermediates expands the toolkit available to chemists, enabling the systematic exploration of structure-activity relationships (SAR). By modifying the substituents on the phenoxy ring or converting the carboxylic acid to various amides or esters, researchers can fine-tune the molecule's properties to enhance its interaction with a specific biological target. mdpi.comresearchgate.net This approach has been instrumental in advancing the chemical knowledge required to design targeted therapeutic agents.
Broader Implications for Furan Chemistry, Phenoxy Ether Chemistry, and Related Fields of Chemical Biology and Medicinal Chemistry (pre-clinical)
The study and utilization of compounds like this compound have considerable implications for several interconnected fields:
Furan Chemistry: The furan ring is a cornerstone heterocyclic compound in numerous biologically active molecules and approved drugs. utripoli.edu.lyslideshare.net Research involving the synthesis of 5-substituted-2-furoic acids contributes valuable methodologies for the selective functionalization of the furan nucleus, a critical aspect of synthetic organic chemistry. mdpi.com
Chemical Biology and Medicinal Chemistry (pre-clinical): This is where the implications are most profound. The 5-(phenoxymethyl)-2-furoic acid scaffold is a key element in the rational design of new potential therapeutic agents. The furan moiety is known to be a bioisostere for other aromatic rings like benzene (B151609) or thiophene (B33073) and is present in drugs with antibacterial, antiviral, and anticancer activities. utripoli.edu.ly Preclinical studies on various derivatives have shown that this scaffold can be incorporated into molecules that inhibit enzymes or induce apoptosis in cancer cell lines. mdpi.comnih.gov Consequently, compounds derived from this scaffold are frequently evaluated in preclinical models for their potential as novel treatments for a range of diseases. utripoli.edu.ly
Data Tables
Table 1: Structural Features of the 5-(Phenoxymethyl)-2-furoic Acid Scaffold and Their Relevance in Medicinal Chemistry
| Structural Component | Chemical Nature | Significance in Medicinal Chemistry |
| Furan-2-carboxylic acid | A five-membered aromatic heterocycle with a carboxyl group. | Acts as a bioisostere for phenyl groups; the carboxylic acid provides a key hydrogen bonding site and a handle for synthetic modification (e.g., amide or ester formation). utripoli.edu.lymdpi.com |
| Phenoxy Group | An aromatic ether group. | Allows for extensive substitution on the phenyl ring to modulate lipophilicity, electronic properties, and target-specific interactions. A common structural motif in bioactive compounds. |
| Methylene (B1212753) Ether Linkage | A flexible (-CH₂-O-) bridge connecting the furan and phenoxy rings. | Provides optimal spatial orientation of the two ring systems for binding to biological targets. Offers more conformational flexibility than a direct bond. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 5-[(4-Acetylphenoxy)methyl]-2-furoic acid?
- Methodological Answer : Synthesis typically involves coupling 4-acetylphenol with a furan-2-carboxylic acid derivative under alkaline conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity . Yield optimization may require controlled reaction temperatures (60–80°C) and stoichiometric adjustments to minimize side reactions.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies key functional groups (e.g., acetyl protons at δ ~2.5 ppm, aromatic protons in the 6.5–8.0 ppm range).
- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹ for acetyl and carboxylic acid groups).
- HPLC : Validates purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 289.08) .
Q. How does the 4-acetylphenoxy substituent influence the compound’s solubility and reactivity?
- Methodological Answer : The acetyl group enhances electron-withdrawing effects, reducing electron density on the phenoxy ring and making it less reactive toward electrophilic substitution. Solubility is pH-dependent: the carboxylic acid group confers water solubility under basic conditions (pH >7), while the acetylphenoxy moiety increases lipophilicity in neutral/acidic environments. Solubility profiles can be quantified using shake-flask methods with UV-Vis calibration .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the regioselectivity of this compound in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electron density distributions to identify reactive sites. For example, the carboxylic acid group may act as a hydrogen-bond donor in catalytic cycles. Molecular docking studies (AutoDock Vina) can predict binding affinities with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
Q. What experimental approaches resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) with controlled inoculum sizes.
- Dose-Response Curves : IC₅₀/EC₅₀ values should be calculated using nonlinear regression (GraphPad Prism).
- Metabolomic Profiling : LC-MS/MS identifies metabolite interference or degradation products that may alter bioactivity .
Q. How can reaction engineering principles improve scalability for this compound synthesis?
- Methodological Answer :
- Membrane Separation : Nanofiltration membranes (MWCO ~300 Da) isolate the product from unreacted precursors.
- Process Simulation : Aspen Plus models optimize solvent recovery and energy efficiency.
- Flow Chemistry : Continuous-flow reactors (microfluidic channels) enhance heat/mass transfer, reducing reaction times by 40–60% .
Q. What strategies address stability challenges under physiological conditions (e.g., hydrolysis of the acetyl group)?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in PBS at 37°C (pH 7.4) and monitor degradation via HPLC.
- Protecting Groups : Temporarily replace the acetyl group with tert-butyldimethylsilyl (TBS) to prevent hydrolysis during in vitro studies.
- Lyophilization : Stabilize the compound by freeze-drying in trehalose matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
